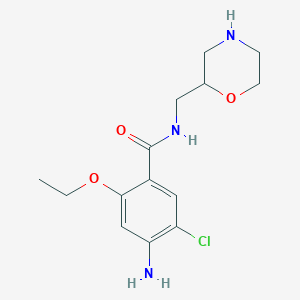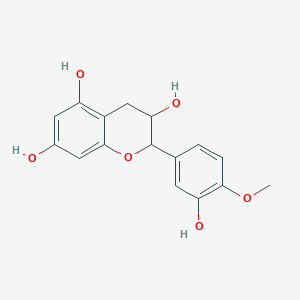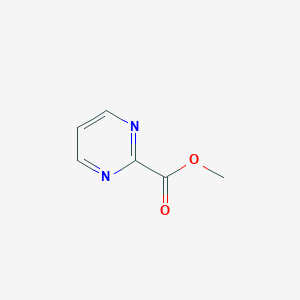
2-Pyrimidine carboxylate de méthyle
Vue d'ensemble
Description
Le 2-Pyrimidine carboxylate de méthyle est un composé organique appartenant à la famille des pyrimidines, une classe de composés organiques aromatiques hétérocycliques. Les pyrimidines sont connues pour leur rôle important dans les systèmes biologiques, en particulier comme composants des acides nucléiques. Le this compound est utilisé dans diverses applications chimiques et pharmaceutiques en raison de ses propriétés structurelles uniques.
Applications De Recherche Scientifique
Methyl 2-Pyrimidine Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-Pyrimidine carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans son rôle d’agent neuroprotecteur, il inhibe le stress du réticulum endoplasmique et les voies d’apoptose. Il module également la voie inflammatoire NF-kB, réduisant la production de cytokines pro-inflammatoires . Ces interactions mettent en évidence ses applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives et des affections inflammatoires.
Composés similaires :
- Acide pyrimidine-2-carboxylique
- Pyrimidine-2-méthanol
- 2-Pyrimidine carboxylate d’éthyle
Comparaison : Le this compound est unique en raison de son groupe ester méthylique, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. Par exemple, le groupe ester méthylique le rend plus lipophile, améliorant sa capacité à traverser les membranes biologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-Pyrimidine carboxylate de méthyle implique généralement la réaction de dérivés de pyrimidine avec des agents méthylant. Une méthode courante comprend la réaction de l’acide pyrimidine-2-carboxylique avec du méthanol en présence d’un catalyseur tel que l’acide sulfurique. La réaction est effectuée sous reflux pour produire du this compound .
Méthodes de production industrielle : La production industrielle de this compound utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs à écoulement continu pour maintenir des conditions réactionnelles optimales et assurer un rendement élevé et une pureté du produit. L’utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, ce qui conduit à une production efficace .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Pyrimidine carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former de l’acide pyrimidine-2-carboxylique.
Réduction : Les réactions de réduction peuvent convertir le groupe carboxylate en alcool.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthoxy par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme le méthylate de sodium ou d’autres nucléophiles sont utilisés en conditions basiques.
Principaux produits formés :
Oxydation : Acide pyrimidine-2-carboxylique.
Réduction : Pyrimidine-2-méthanol.
Substitution : Divers dérivés de pyrimidine substitués.
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction dans la synthèse de dérivés de pyrimidine plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Industrie : Il est utilisé dans la production d’agrochimiques et d’autres produits chimiques industriels.
Comparaison Avec Des Composés Similaires
- Pyrimidine-2-carboxylic acid
- Pyrimidine-2-methanol
- Ethyl 2-Pyrimidine Carboxylate
Comparison: Methyl 2-Pyrimidine Carboxylate is unique due to its methyl ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methyl ester group makes it more lipophilic, enhancing its ability to cross biological membranes .
Propriétés
IUPAC Name |
methyl pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-7-3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQJEWAXHQDQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878879 | |
| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34253-03-7 | |
| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34253-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


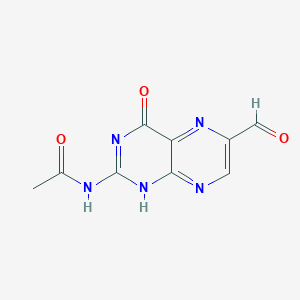
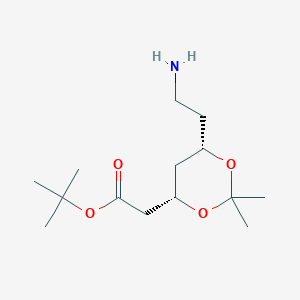
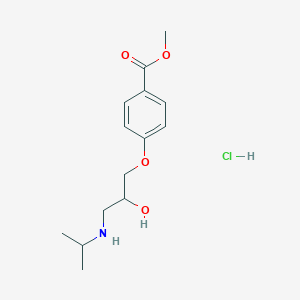
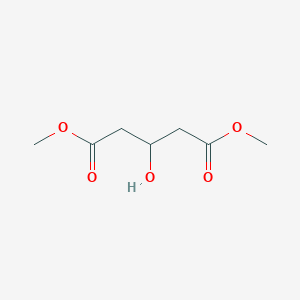




![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)

